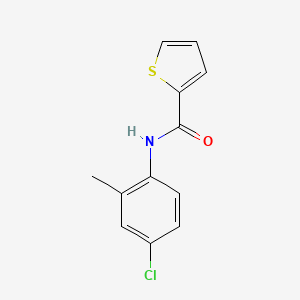

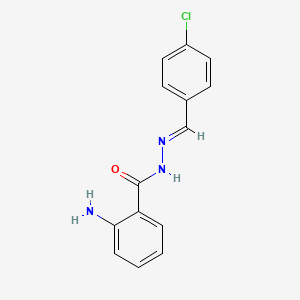

![molecular formula C16H14N2O5 B5519614 ethyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5519614.png)

ethyl 2-[(2-nitrobenzoyl)amino]benzoate

説明

Synthesis Analysis

The synthesis of ethyl 2-[(2-nitrobenzoyl)amino]benzoate and related compounds involves complex chemical reactions, often requiring specific conditions for optimal yields. For instance, a study demonstrated the synthesis of a structurally similar compound using ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate as the starting material, hydrazine hydrate as the reducing agent, and Pb/C as the catalyst, achieving a yield of 92.0% under optimal conditions (Fang Qiao-yun, 2012).

Molecular Structure Analysis

The molecular structure of ethyl 2-[(2-nitrobenzoyl)amino]benzoate and its derivatives often features complex hydrogen bonding patterns. For example, analysis of isomeric reaction products of a related compound showed hydrogen-bonded sheets and chains of edge-fused rings, highlighting the importance of N-H...N, N-H...O, and C-H...O hydrogen bonds in determining the structural configuration (J. Portilla et al., 2007).

Chemical Reactions and Properties

Ethyl 2-[(2-nitrobenzoyl)amino]benzoate participates in various chemical reactions, reflecting its reactivity and functional versatility. The presence of the nitro group significantly influences its chemical behavior, as demonstrated in studies examining the hydrolysis rates of ethyl nitrobenzoates and the impact of substituent position and type on reaction kinetics (Y. Iskander et al., 1966).

Physical Properties Analysis

The physical properties of ethyl 2-[(2-nitrobenzoyl)amino]benzoate, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. The crystal structure, in particular, is influenced by hydrogen bonding, as seen in the study of related compounds where hydrogen bonds play a significant role in crystal packing (K. Y. Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, define the applications of ethyl 2-[(2-nitrobenzoyl)amino]benzoate in synthetic chemistry. For instance, the reaction of ethyl 2-acyl-3-ferrocenylacrylates with guanidine yielded novel compounds, showcasing the compound's versatility in organic synthesis (E. Klimova et al., 2012).

科学的研究の応用

Continuous-Flow Synthesis in Pharmaceutical Applications

The continuous-flow synthesis of benzocaine, a derivative of ethyl p-aminobenzoate, demonstrates the technological advancements in the pharmaceutical industry for optimizing productivity. The process leverages reduction and esterification of p-nitrobenzoic acid in continuous flow systems, resulting in high conversion and selectivity rates. This methodology presents significant improvements over traditional synthesis methods, highlighting the potential for ethyl 2-[(2-nitrobenzoyl)amino]benzoate derivatives in pharmaceutical applications (França, Leão, & de Souza, 2020).

Antifungal and Fungicide Potential

Research into the effects of derivatives of benzoic acid, including benzocaine (ethyl aminobenzoate), on the growth and aflatoxin release in Aspergillus species, suggests the potential use of ethyl 2-[(2-nitrobenzoyl)amino]benzoate derivatives as fungicides. The study shows that certain aromatic compounds can significantly reduce mycelial growth and aflatoxin release, pointing towards their application in controlling fungal growth (Chipley & Uraih, 1980).

Optimization of Synthesis Techniques for Industrial Production

Optimization of the synthesis technique for ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, using ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate as a starting material, demonstrates the chemical versatility and industrial application potential of ethyl 2-[(2-nitrobenzoyl)amino]benzoate derivatives. The process achieves high yield and could be scaled for industrial production, indicating the compound's relevance in various chemical synthesis processes (Qiao-yun, 2012).

Dye Synthesis and Applications

The synthesis of novel phenylazopyrimidone dyes from 2-aminobenzimidazole and ethyl cyanoacetate, involving ethyl 2-[(2-nitrobenzoyl)amino]benzoate derivatives, highlights the compound's utility in creating dyes with specific properties. This research underlines the compound's importance in materials science and its potential applications in developing new dyes and pigments (Karcı & Demirçalı, 2006).

Material Science and Pharmaceutical Excipient Research

Studies on the tableting performance of p-aminobenzoic acid and its esters, including ethyl benzoate derivatives, offer insights into the pharmaceutical and material science applications of ethyl 2-[(2-nitrobenzoyl)amino]benzoate derivatives. The research provides valuable data on the mechanical properties of these compounds, which can inform their use as excipients in tablet formulation (Singaraju et al., 2016).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-[(2-nitrobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c1-2-23-16(20)11-7-3-5-9-13(11)17-15(19)12-8-4-6-10-14(12)18(21)22/h3-10H,2H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZPKGAXUXIGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B5519531.png)

![N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5519559.png)

![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5519562.png)

![1-[2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5519566.png)

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5519588.png)

![2-(3-methoxybenzyl)-8-[(methylthio)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519589.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5519622.png)

![1-[(1-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5519623.png)

![1-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5519635.png)